N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
The compound "N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" is a synthetic organic molecule characterized by complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core, followed by the incorporation of the propane-1-sulfonyl group, and finally the dihydro-1,4-benzodioxine-6-sulfonamide moiety. Each step requires specific reagents, catalysts, and conditions to ensure the desired reactions occur with high yield and purity.
Formation of Tetrahydroquinoline Core: : This step often involves the cyclization of aniline derivatives with suitable aldehydes or ketones, followed by reduction to obtain the tetrahydroquinoline core.
Incorporation of Propane-1-Sulfonyl Group: : This is usually achieved through sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base such as triethylamine.
Attachment of Dihydro-1,4-benzodioxine-6-sulfonamide: : The final step involves sulfonamide formation using suitable sulfonylating agents and amines under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors, automated synthesis techniques, and green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and benzodioxine moieties, forming various oxidized products.
Reduction: : The compound is also susceptible to reduction reactions, often leading to the cleavage of sulfonyl groups and reduction of the benzodioxine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: : Typical reagents for substitution reactions include halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with modified chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound has been explored for its potential as a pharmacological agent, with studies investigating its interactions with various biological targets such as enzymes and receptors.
Medicine
In medicine, research has focused on the compound's potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent.
Industry
Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes, receptors, and proteins. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial effects.
Molecular Targets and Pathways
Enzymes: : The compound may inhibit or activate various enzymes, affecting metabolic pathways.
Receptors: : Binding to receptors can alter cellular signaling and physiological responses.
Proteins: : Interaction with proteins may influence their function and stability, impacting biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
N-[1-(Ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
What sets this compound apart is its specific combination of structural elements, which imparts unique chemical reactivity and biological activity
This should give you a comprehensive overview
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-2-12-29(23,24)22-9-3-4-15-13-16(5-7-18(15)22)21-30(25,26)17-6-8-19-20(14-17)28-11-10-27-19/h5-8,13-14,21H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKXWQSEMDQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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